molecular formula C21H31N3O3S B5468099 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

Cat. No.: B5468099
M. Wt: 405.6 g/mol
InChI Key: IZIPTCNTKDXJCT-RMKNXTFCSA-N
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Description

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions. The specific synthetic route and reaction conditions can vary, but generally, the process includes the preparation of intermediate compounds followed by coupling reactions to form the final product .

Chemical Reactions Analysis

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-2-28(26,27)24-13-10-20(11-14-24)21(25)23-17-15-22(16-18-23)12-6-9-19-7-4-3-5-8-19/h3-9,20H,2,10-18H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIPTCNTKDXJCT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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